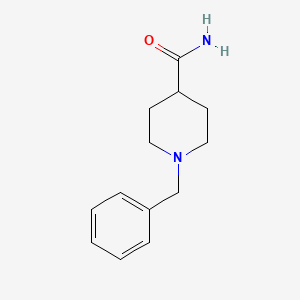
2-amino-N-(1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-amino-N-(1,3-thiazol-2-yl)benzamide derivatives often involves the coupling of benzoyl chloride with 2-amino pyridine derivatives in a one-pot reaction, followed by the oxidation using copper(ii) chloride which leads to cyclization and the production of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives (Adhami, Safavi, Ehsani, Ardestani, Emmerling, & Simyari, 2014). This method showcases the complexity and the innovative approaches taken to synthesize such compounds, indicating the evolving nature of synthetic chemistry in the exploration of new therapeutic agents and materials.
Molecular Structure Analysis
The molecular structure of 2-amino-N-(1,3-thiazol-2-yl)benzamide and its derivatives has been elucidated using techniques like X-ray crystallography, which provides detailed information on the atomic arrangement and bonding within the molecule. These studies reveal that the structure of these compounds is stabilized by various intermolecular interactions, including hydrogen bonds and π-π interactions, which can influence their physical and chemical properties (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).
Chemical Reactions and Properties
2-Amino-N-(1,3-thiazol-2-yl)benzamide and its derivatives participate in various chemical reactions, leading to the formation of complex structures with potential biological activity. For instance, the compound has been involved in reactions leading to the synthesis of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives, which have shown significant cytotoxicity against cancer cell lines. This illustrates the compound's reactivity and its utility in developing new therapeutic agents (Adhami et al., 2014).
科学的研究の応用
Antifungal Agents : Compounds derived from 2-amino-1, 3-thiazol-5-yl, including 2-amino-N-(1,3-thiazol-2-yl)benzamide, have been synthesized and screened for their antifungal activity. The study conducted by Narayana et al. (2004) highlighted these compounds' potential as antifungal agents (Narayana et al., 2004).
Antimicrobial Agents : Research by Bikobo et al. (2017) synthesized derivatives of 2-phenylamino-thiazole, including benzamide ethers, which demonstrated significant antimicrobial activity against various bacterial and fungal strains. This study indicates the compounds' effectiveness in combating microbial infections (Bikobo et al., 2017).
Supramolecular Gelators : A study by Yadav and Ballabh (2020) explored N-(thiazol-2-yl)benzamide derivatives as supramolecular gelators, examining the role of methyl functionality and S⋯O interaction in gelation behavior. This research contributes to the understanding of non-covalent interactions in gel formation (Yadav & Ballabh, 2020).
Polymer Synthesis : Mallakpour and Ahmadizadegan (2013) reported the synthesis of novel poly(amide-imide)s using 3,5-diamino-N-(thiazol-2-yl)benzamide, demonstrating the application of these compounds in creating optically active polymers with potential industrial applications (Mallakpour & Ahmadizadegan, 2013).
Anticancer Activity : The synthesis and evaluation of N-(thiazol-2-yl)benzamide derivatives for anticancer activity have been studied, indicating their potential in developing new cancer treatments. The research by Senthilkumar et al. (2021) is one such example, where synthesized compounds were evaluated for their efficacy against breast cancer cells (Senthilkumar, Umarani, & Satheesh, 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-amino-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c11-8-4-2-1-3-7(8)9(14)13-10-12-5-6-15-10/h1-6H,11H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXPHPFMFVWGJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357201 |
Source


|
| Record name | 2-amino-N-(1,3-thiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(1,3-thiazol-2-yl)benzamide | |
CAS RN |
33373-89-6 |
Source


|
| Record name | 2-amino-N-(1,3-thiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

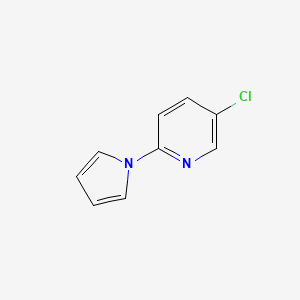
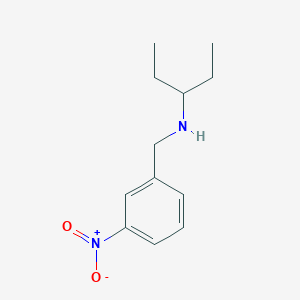

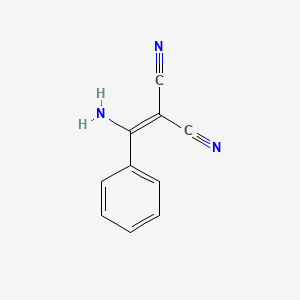


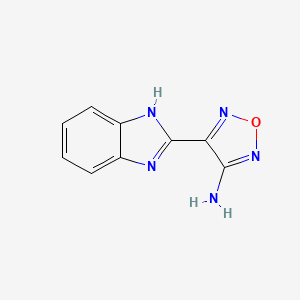




![[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea](/img/structure/B1270483.png)

